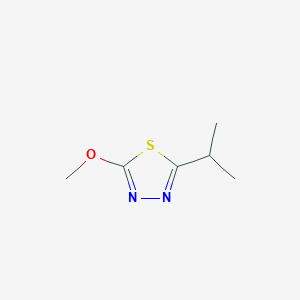

2-Isopropyl-5-methoxy-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4(2)5-7-8-6(9-3)10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDACDLAPHSQAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1,3,4-Thiadiazole (B1197879) Core Structures

The construction of the 1,3,4-thiadiazole ring is a well-documented area of heterocyclic chemistry, with several reliable methods proceeding from readily available starting materials. These routes often involve the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions Involving Thiosemicarbazides and Related Precursors

One of the most common and versatile methods for the synthesis of 1,3,4-thiadiazoles is the cyclization of thiosemicarbazides or their derivatives. uobabylon.edu.iqchemmethod.com This approach typically involves the reaction of a thiosemicarbazide (B42300) with a one-carbon electrophile, which can be a carboxylic acid, acyl chloride, or orthoester. The reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization with the elimination of water or another small molecule to afford the 1,3,4-thiadiazole ring. researchgate.net

The general mechanism involves the nucleophilic attack of the thioamide sulfur or a nitrogen atom on the electrophilic carbon, followed by condensation. The choice of cyclizing agent can significantly influence the reaction conditions and the nature of the substituent at the 2-position of the thiadiazole ring. For instance, the use of carboxylic acids often requires strong acid catalysis and elevated temperatures. chemmethod.com

A variety of dehydrating agents can be employed to facilitate this cyclization, including concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). chemmethod.com The reaction conditions can be tailored based on the specific substrates and the desired substitution pattern on the final thiadiazole product.

Approaches from Acylhydrazines and Diacylhydrazines

Acylhydrazines (or hydrazides) serve as valuable precursors for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. google.com A common strategy involves the reaction of an acylhydrazine with a source of carbon and sulfur. For instance, treatment of an acylhydrazine with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate intermediate, which can be subsequently cyclized. nih.gov

Alternatively, acylhydrazines can be reacted with isothiocyanates to yield acylthiosemicarbazides, which can then be cyclized under acidic or basic conditions. mdpi.com Another approach involves the direct thionation and cyclization of N,N'-diacylhydrazines using reagents like Lawesson's reagent or phosphorus pentasulfide. This method provides a direct route to symmetrically substituted 2,5-diaryl- or 2,5-dialkyl-1,3,4-thiadiazoles.

Recent advancements have focused on developing one-pot procedures that combine the formation of the necessary intermediate and its subsequent cyclization, thereby improving efficiency and reducing waste. chemmethod.com

Transformation of 1,3,4-Oxadiazoles to Thiadiazoles

The conversion of a pre-formed 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole represents another synthetic strategy. This transformation is essentially a heteroatom exchange reaction where the oxygen atom of the oxadiazole is replaced by a sulfur atom. This can be achieved by heating the 1,3,4-oxadiazole with a thionating agent.

A common reagent for this conversion is phosphorus pentasulfide (P₂S₅). The reaction typically requires high temperatures and an inert solvent. More recently, Lawesson's reagent has been employed as a milder and often more efficient alternative to P₂S₅ for this transformation. The reaction mechanism involves the nucleophilic attack of the sulfurizing agent on the oxadiazole ring, followed by ring opening and subsequent ring closure to form the more stable thiadiazole ring.

Synthesis via 4-Amino-5-mercapto-1,2,4-triazoles

4-Amino-5-mercapto-1,2,4-triazoles are versatile building blocks for the synthesis of various fused heterocyclic systems, including those containing a 1,3,4-thiadiazole moiety. While not a direct synthesis of a simple 1,3,4-thiadiazole, these triazoles can be used to construct more complex molecules where the thiadiazole ring is annulated to the triazole core.

For example, the reaction of a 4-amino-5-mercapto-1,2,4-triazole with a one-carbon synthon like carbon disulfide or formic acid can lead to the formation of a fused triazolo[3,4-b] uobabylon.edu.iqacs.orgresearchgate.netthiadiazole system. This approach is particularly useful for accessing specific classes of bicyclic heterocycles with potential biological activities.

Targeted Synthesis of 2-Isopropyl-5-methoxy-1,3,4-thiadiazole

While the general synthetic routes to 1,3,4-thiadiazoles are well-established, the specific synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic pathway can be proposed based on the established methodologies, particularly those starting from acylhydrazines.

A logical approach would involve the cyclization of a precursor containing the required isopropyl and methoxy (B1213986) functionalities. A potential route could start from isobutyryl hydrazide and a reagent that can provide the methoxy-substituted carbon and the sulfur atom. One such reagent is O-methyl carbonodithioate.

The proposed reaction would proceed via the formation of an intermediate by the reaction of isobutyryl hydrazide with O-methyl carbonodithioate, followed by an intramolecular cyclization with the elimination of methanol (B129727) and hydrogen sulfide (B99878) to yield the desired this compound.

Optimization of Reaction Conditions and Yields

The optimization of the proposed synthesis would be crucial to maximize the yield and purity of this compound. Key parameters to consider for optimization would include the choice of solvent, reaction temperature, and the use of a catalyst.

Table 1: Potential Reaction Parameters for Optimization

| Parameter | Variable | Rationale |

| Solvent | Ethanol, Isopropanol, Toluene, Dioxane | The polarity of the solvent can influence the solubility of reactants and the rate of reaction. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |

| Catalyst | Acidic (e.g., p-TsOH) or Basic (e.g., Et₃N) | A catalyst can facilitate the cyclization step by activating the precursor. |

| Reaction Time | 2 - 24 hours | Monitoring the reaction progress by techniques like TLC is essential to determine the optimal reaction time. |

Further research would be necessary to experimentally determine the optimal conditions for this specific transformation. The purification of the final product would likely involve chromatographic techniques to isolate the this compound from any unreacted starting materials or byproducts.

Derivatization Strategies for Functionalization at the 2- and 5-Positions

The functionalization of the 1,3,4-thiadiazole ring at the 2- and 5-positions is key to modulating its physicochemical properties and biological activities. For this compound, derivatization can be envisioned at both the isopropyl and methoxy moieties.

Direct functionalization of the isopropyl group can be challenging due to its aliphatic nature. However, strategies involving the introduction of a functional group handle during the synthesis of the thiadiazole ring can be employed. For example, using a precursor with a functionalized isopropyl group, such as a hydroxyisopropyl or a carboxyisopropyl moiety, would allow for subsequent derivatization.

Alternatively, if a 2-amino-5-methoxy-1,3,4-thiadiazole precursor is used, the amino group can be diazotized and replaced with a variety of substituents, including halogens, which can then participate in cross-coupling reactions to introduce diverse functionalities. semanticscholar.org

The methoxy group at the 5-position of the thiadiazole ring is susceptible to chemical modification. Dealkylation of 2-alkoxy-1,3,4-thiadiazoles can be achieved under acidic conditions to yield the corresponding 1,3,4-thiadiazol-2(3H)-ones. bu.edu.eg This transformation provides a versatile intermediate for further functionalization at the oxygen or nitrogen atom.

Synthesis of analogues with different alkoxy groups can be achieved by using the corresponding alkoxythiosemicarbazide in the initial synthesis. This allows for the introduction of longer alkyl chains or functionalized alkoxy groups to fine-tune the properties of the molecule.

The formation of Schiff and Mannich bases is a common derivatization strategy for heterocyclic compounds bearing an amino group. To apply this to the this compound scaffold, a synthetic route proceeding through a 2-amino-5-isopropyl-1,3,4-thiadiazole intermediate would be necessary. The amino group can then be condensed with various aldehydes and ketones to form Schiff bases. researchgate.netsphinxsai.com

Mannich bases can be prepared from a 1,3,4-thiadiazole derivative containing an active hydrogen atom, formaldehyde, and a secondary amine. ingentaconnect.comresearchgate.netnih.gov For instance, if the 5-position of the thiadiazole ring were a thiol instead of a methoxy group, the resulting 2-isopropyl-5-mercapto-1,3,4-thiadiazole could undergo a Mannich reaction.

The following table outlines potential derivatization reactions:

| Functional Group | Reagent | Product Type |

| 5-Methoxy | HBr | 5-Hydroxy-1,3,4-thiadiazole |

| 2-Amino (hypothetical precursor) | Aromatic aldehyde | Schiff Base |

| 2-Amino (hypothetical precursor) | Formaldehyde, Secondary amine | Mannich Base |

The 1,3,4-thiadiazole ring can serve as a building block for the construction of more complex fused and spiro-heterocyclic systems. tandfonline.comsemanticscholar.orgderpharmachemica.comlookchem.com Starting from a difunctionalized thiadiazole, such as a 2-amino-5-mercapto-1,3,4-thiadiazole, annulation reactions with bifunctional electrophiles can lead to the formation of fused ring systems like thiazolo[3,2-b] researchgate.netsphinxsai.comsemanticscholar.orgthiadiazoles.

Spirocyclic compounds can be synthesized by reacting a thiadiazole derivative with a cyclic ketone or by intramolecular cyclization of a suitably substituted thiadiazole. semanticscholar.orglookchem.combohrium.com These complex structures are of interest due to their unique three-dimensional shapes, which can lead to novel biological activities.

Mechanistic Studies of 1,3,4-Thiadiazole Formation Reactions

The mechanism of 1,3,4-thiadiazole formation has been the subject of several studies, with the most common pathway involving the cyclization of thiosemicarbazides. The reaction is believed to proceed through a nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

A plausible mechanism for the formation of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur has also been proposed, highlighting the versatility of starting materials for the synthesis of this heterocycle. researchgate.net

More recent studies on the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles have proposed a mechanism involving an acid-catalyzed cyclization. The reaction is initiated by protonation of a thiocarbonyl group, followed by nucleophilic attack of an acyl hydrazide. Subsequent loss of a leaving group generates a hydrazinyl intermediate that undergoes regioselective cyclization. acs.org

Understanding these mechanistic pathways is crucial for the rational design of synthetic routes to novel 1,3,4-thiadiazole derivatives and for optimizing reaction conditions to achieve higher yields and purity.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

Despite the utility of this technique, specific crystallographic data for 2-Isopropyl-5-methoxy-1,3,4-thiadiazole are not available in the reviewed scientific literature. While studies on other substituted 1,3,4-thiadiazole (B1197879) derivatives have been published, providing insights into the structural characteristics of this class of compounds, direct experimental data for the title compound is not presently accessible. The successful application of this technique would require the growth of a suitable single crystal of this compound, which has not been reported.

Elemental Analysis for Compositional Verification

Elemental analysis is an essential technique used to determine the mass percentages of the constituent elements in a compound. This analysis serves to verify the empirical formula of a synthesized compound, ensuring its compositional purity. For this compound (C₆H₁₀N₂OS), the theoretical elemental composition can be calculated based on its molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 45.54 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 6.38 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.71 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.11 |

| Sulfur | S | 32.07 | 1 | 32.07 | 20.26 |

| Total | | | | 158.25 | 100.00 |

Experimental determination of these percentages for this compound has not been documented in the available literature. colorado.edu Such an analysis would involve the combustion of a precisely weighed sample of the pure compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂, SO₂) to determine the elemental percentages. The comparison of experimental data with the theoretical values presented in Table 1 would be a critical step in confirming the identity and purity of the compound.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of molecules. dergipark.org.tr For 2-Isopropyl-5-methoxy-1,3,4-thiadiazole, DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. scielo.brnih.gov

This process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. The results of such calculations for substituted 1,3,4-thiadiazoles show that the thiadiazole ring itself is largely planar. rdd.edu.iq The optimized geometry provides the foundation for all other computational property predictions. Electronic structure calculations also yield information on the distribution of electrons, atomic charges, and orbital energies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For 1,3,4-thiadiazole (B1197879) derivatives, the HOMO is often distributed over the aromatic skeleton, while the location of the LUMO can be influenced by the nature of the substituents. nih.gov

Table 1: Representative FMO Properties for a 1,3,4-Thiadiazole System Calculated using DFT/B3LYP method. Data is representative of similar structures.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxy (B1213986) group. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Green regions correspond to neutral or zero potential, characteristic of nonpolar parts of the molecule, such as the isopropyl group's alkyl chain. researchgate.net

The MEP map provides a clear, intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions. nih.gov

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. rdd.edu.iq By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. scielo.br These calculations are typically performed on the DFT-optimized geometry.

The predicted frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. iu.edu.sa For this compound, key vibrational modes would include the N-H stretching (if tautomers are considered), C-H stretching of the isopropyl and methoxy groups, C=N and C-N stretching within the thiadiazole ring, and C-S and C-O bond vibrations. rdd.edu.iqkayseri.edu.tr Calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical methods. scielo.br

Table 2: Representative Predicted Vibrational Frequencies Based on DFT calculations for 1,3,4-thiadiazole derivatives.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(C-H) | 2950-3100 | Aromatic and Aliphatic C-H stretching |

| ν(C=N) | 1550-1650 | Thiadiazole ring stretching |

| ν(C-N) | 1300-1400 | Thiadiazole ring stretching |

| ν(C-O) | 1050-1250 | Methoxy C-O stretching |

| ν(C-S) | 700-850 | Thiadiazole ring stretching |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net Computational methods can predict the NLO properties of molecules, providing a way to screen potential candidates before synthesis. The key parameters determining a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β₀). rsc.org

These properties are calculated based on the molecule's response to an external electric field. Molecules with significant charge separation (large dipole moments) and extended π-electron systems often exhibit large hyperpolarizability values, making them good NLO candidates. nih.gov For 1,3,4-thiadiazole derivatives, the presence of donor and acceptor groups can enhance these properties. ias.ac.in

Table 3: Representative Calculated NLO Properties Values are illustrative and based on studies of similar heterocyclic systems.

| Property | Representative Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.0 - 5.0 Debye |

| Mean Polarizability (α) | 150 - 250 a.u. |

| First Hyperpolarizability (β₀) | 500 - 2000 a.u. |

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

While DFT provides information about covalent bonds, understanding the three-dimensional structure and crystal packing of molecules requires the study of weaker, non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) and NCI analysis are powerful computational tools for this purpose. youtube.com

QTAIM analyzes the topology of the electron density to locate and characterize chemical bonds and interactions. researchgate.net It identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction (e.g., covalent vs. electrostatic). researchgate.net The NCI index, based on the electron density and its derivatives, helps to visualize and identify non-covalent interactions in real space, showing regions of attraction and repulsion between different parts of a molecule or between adjacent molecules. researchgate.netyoutube.com

Theoretical Studies on Tautomerism and Isomerism in Thiadiazole Systems

Tautomerism involves the migration of a proton, leading to isomers that can coexist in equilibrium. While the fully aromatic 1,3,4-thiadiazole ring itself does not exhibit tautomerism, the presence of certain substituents can introduce this possibility. mdpi.commdpi.com For example, an amino-substituted thiadiazole can exist in both amino and imino forms. mdpi.com For this compound, tautomerism is not expected unless the molecule undergoes reactions that introduce functional groups like -OH, -SH, or -NH2 on the ring. mdpi.com

Computational Prediction of Reactivity Sites and Reaction Mechanisms

In the absence of specific computational studies for this compound, predictions of its reactivity can be inferred from the general electronic characteristics of the 1,3,4-thiadiazole scaffold and the electronic influence of its substituents.

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. This deficiency is due to the presence of two electronegative nitrogen atoms and a sulfur atom within the five-membered ring. This inherent electronic nature makes the ring susceptible to nucleophilic attack. The carbon atoms of the thiadiazole ring, particularly at the 2 and 5 positions, are generally considered the primary sites for such reactions.

Substituent Effects:

Isopropyl Group (at C2): The isopropyl group is an electron-donating group through an inductive effect (+I). This would be expected to slightly increase the electron density on the C2 carbon, potentially making it a less favorable site for nucleophilic attack compared to an unsubstituted C2 position.

Methoxy Group (at C5): The methoxy group is a strong electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect typically dominating in aromatic systems. This would significantly increase the electron density on the C5 carbon.

Predicted Reactivity Sites:

Computational methods such as Density Functional Theory (DFT) would be instrumental in precisely mapping the electron density and predicting reactive sites. Techniques like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide quantitative values for atomic charges. It is hypothesized that the nitrogen atoms of the thiadiazole ring would possess the highest negative charge, making them potential sites for electrophilic attack or coordination with metal ions. Conversely, the carbon atoms of the ring would carry a partial positive charge.

Frontier Molecular Orbital (FMO) theory is another critical computational tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively. For the 1,3,4-thiadiazole ring, the LUMO is generally localized on the ring atoms, indicating their susceptibility to nucleophilic attack. The precise distribution of the HOMO and LUMO in this compound would be influenced by the isopropyl and methoxy substituents.

Reaction Mechanisms:

Computational chemistry can elucidate reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, potential reactions for investigation could include nucleophilic aromatic substitution, electrophilic attack at the nitrogen atoms, or metal-catalyzed cross-coupling reactions. Theoretical calculations would be invaluable in predicting the feasibility and regioselectivity of such transformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), typically a protein or nucleic acid. As no specific molecular docking or MD simulation studies for this compound have been identified, this section outlines the prospective application of these methods.

Molecular Docking:

Molecular docking simulations would predict the preferred binding orientation and affinity of this compound to the active site of a target protein. The 1,3,4-thiadiazole scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to inhibit a wide range of enzymes and receptors.

The docking process involves generating a multitude of possible conformations of the ligand within the binding pocket of the receptor and scoring these poses based on a scoring function that estimates the binding free energy. Key interactions that would be assessed include:

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the oxygen atom of the methoxy group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The isopropyl group would be expected to form favorable hydrophobic interactions with nonpolar residues in the binding site.

A hypothetical docking study could involve a target protein where other 1,3,4-thiadiazole derivatives have shown activity. The results would be presented in a table format, as shown below, detailing the binding energy and key interacting residues.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Enzyme X | -7.5 | Tyr123, Phe234 | Hydrogen Bond, Hydrophobic |

| Receptor Y | -8.2 | Leu56, Val89 | Hydrophobic |

Molecular Dynamics Simulations:

Following molecular docking, MD simulations could be employed to study the dynamic behavior of the ligand-target complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein.

Key parameters that would be analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the target.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

The results of such simulations would provide a deeper understanding of the molecular determinants of binding and could guide the rational design of more potent analogs of this compound.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a detailed article covering the requested sections on its biological activities.

The search for research findings related to its antimicrobial and antineoplastic properties did not yield specific studies focused on this particular molecule. While the broader class of 1,3,4-thiadiazole derivatives has been extensively investigated for various biological activities, including antibacterial, antifungal, and cytotoxic effects, the specific data for the 2-isopropyl-5-methoxy substituted variant is not present in the provided search results. acs.orgacs.orgnih.govnih.govrsc.orgmdpi.comkayseri.edu.trnih.govnih.govnih.govresearchgate.netrsc.orgderpharmachemica.comnih.govjmchemsci.comresearchgate.netut.ac.irdmed.org.uaresearchgate.netekb.egmdpi.comresearchgate.netresearchgate.net

Therefore, it is not possible to provide a scientifically accurate and detailed analysis of its efficacy against specific bacterial or fungal strains, its structure-activity relationships, proposed mechanisms of action, or its cytotoxicity against cancer cell lines as outlined in the request. To maintain scientific integrity, an article cannot be constructed without direct research evidence on the compound .

Investigation of Biological Activities and Structure Activity Relationships Sar

Antineoplastic Activity Research

Exploration of Thiadiazole Derivatives as Enzyme Inhibitors

Thiadiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases, from cancer to glaucoma. nih.gov Their ability to interact with the active sites of these enzymes makes them promising candidates for drug development.

Epidermal Growth Factor Receptor (EGFR) and Abl/Src Kinases:

Certain thiadiazole-based compounds have shown significant inhibitory activity against protein kinases that are crucial in cancer cell proliferation and survival. For instance, a series of pyrazole-thiadiazole hybrids were synthesized and evaluated as EGFR inhibitors. nih.gov One of the most potent compounds, 6g , demonstrated an IC₅₀ value of 0.024 µM against EGFR. nih.gov In the context of Abl and Src kinases, which are involved in chronic myelogenous leukemia, substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have been identified as potent inhibitors. researchgate.net For example, compound 2 , N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, inhibited the Abl protein kinase with an IC₅₀ value of 7.4 µM. mdpi.com

Inosine Monophosphate Dehydrogenase (IMPDH):

IMPDH is a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides, making it a target for anticancer and antiviral therapies. nih.gov Some 1,3,4-thiadiazole-2-amine derivatives have been recognized as inhibitors of IMPDH, which is crucial for the proliferation of cancer cells. nih.gov

Carbonic Anhydrase (CA):

Thiadiazole derivatives, particularly those with a sulfonamide group, are well-known inhibitors of carbonic anhydrases, enzymes involved in physiological processes such as pH regulation and fluid secretion. tandfonline.com Acetazolamide (B1664987), a clinically used CA inhibitor, is a classic example of a thiadiazole-based drug. tandfonline.com More recent studies have explored other thiadiazole derivatives as potent CA inhibitors. For instance, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, with compound 7i showing an IC₅₀ of 0.402 µM, which is more potent than the standard drug acetazolamide (IC₅₀ = 0.998 µM). rsc.orgrsc.org Another study on 2-[[5-(2,4-difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenone (B1666503) derivatives reported IC₅₀ values for hydratase activity in the range of 0.033 to 0.14 µM for hCA-I and 0.030 to 0.11 µM for hCA-II. tandfonline.com

Topoisomerase II:

Topoisomerase II is a vital enzyme in DNA replication and transcription, and its inhibitors are effective anticancer agents. nih.gov Certain thiadiazole derivatives have been identified as catalytic inhibitors of topoisomerase II. nih.gov For example, the triazolo[3,4-b]thiadiazole derivative KA39 was found to be a potent anticancer agent that acts as a catalytic inhibitor of topoisomerase IIα phosphorylation. nih.gov A novel thiazole (B1198619) derivative, DIPTH , has also been shown to exhibit strong to moderate antiproliferative activity against various cancer cell lines, with its mechanism potentially involving topoisomerase II inhibition. nih.govresearchgate.net

Table 1: Enzyme Inhibitory Activity of Selected Thiadiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 6g | EGFR | 0.024 nih.gov |

| 2 | Abl Kinase | 7.4 mdpi.com |

| 7i | Carbonic Anhydrase | 0.402 rsc.orgrsc.org |

| 3n | hCA-II | Potent inhibitory effect tandfonline.com |

| KA39 | Topoisomerase IIα | Potent catalytic inhibitor nih.gov |

Investigations into DNA Interaction Mechanisms

The interaction of small molecules with DNA is a critical mechanism for many anticancer drugs. Thiadiazole derivatives have been investigated for their ability to bind to DNA, which can lead to the inhibition of DNA replication and transcription in cancer cells.

Studies using UV-vis absorption spectroscopy with calf thymus DNA (CT-DNA) have shown that some 1,3,4-thiadiazole (B1197879) derivatives can interact with DNA. nih.govrsc.org The observed changes in the absorption spectra, such as hyperchromism and hypochromism, suggest different binding modes. nih.gov Hypochromism often indicates the stabilization of the DNA duplex through intercalation, where the molecule inserts itself between the base pairs of the DNA. nih.gov Some thiadiazole derivatives, like the thiazole orange dye TOTO, are known to bind to double-stranded DNA via bis-intercalation. nih.gov Other potential interaction mechanisms include groove binding, where the molecule fits into the minor or major groove of the DNA helix. researchgate.net For instance, a homodimeric thiazole orange dye with a bipyridyl-containing linker has been shown to bind to DNA through a concerted mechanism of intercalation and minor groove binding. nih.gov

Structure-Activity Relationship (SAR) Analysis for Anticancer Efficacy

The anticancer activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring and any attached aryl groups. nih.gov

A detailed SAR analysis of various thiadiazole derivatives has revealed several key insights:

Aryl vs. Alkyl Substituents: Aryl derivatives are generally more active than their alkyl counterparts. nih.gov

Substituents on the Phenyl Ring: The type of substituent on the phenyl ring can significantly influence activity. For example, in a series of pyrazole-thiadiazole hybrids, compounds with specific substitutions on the phenyl ring (compounds 6d , 6g , and 6j ) showed the highest cytotoxicity against the A549 lung cancer cell line. nih.gov

Linker Groups: The nature of the linker connecting the thiadiazole ring to other moieties can affect activity. Joining an aryl ring via a –CH₂– or –OCH₂– linker did not necessarily improve anticancer activity. nih.gov

Electronic Properties: A quantitative SAR analysis indicated that the electronic properties of the 1,3,4-thiadiazole ring are a crucial factor for its anticancer activity. nih.gov

Specific Moieties: The presence of certain groups can enhance activity. For example, the nitrothiazole moiety in compound 2 was found to play a key role in its inhibitory activity against Abl kinase. mdpi.com In a series of 1,3,4-thiadiazole–imidazole derivatives, compounds with specific substitutions showed promising antitumor activity against a liver carcinoma cell line. jst.go.jpresearchgate.net

Anticonvulsant Activity and SAR Studies

Thiadiazole derivatives have emerged as a promising class of anticonvulsant agents. nih.gov Their efficacy is largely determined by the structural modifications around the thiadiazole core.

Key SAR findings for the anticonvulsant activity of thiadiazole derivatives include:

Substituents on the Aryl Ring: The presence of electron-withdrawing groups on the phenyl ring, such as a chloro group, can lead to excellent anticonvulsant activity. ptfarm.pl Conversely, compounds with an unsubstituted phenyl ring often show good but lesser activity. ptfarm.pl The presence of methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring has been observed to decrease anticonvulsant protection. nih.gov

Side-Chain Modifications: Alkylation of a side-chain nitrogen atom has been shown to produce potent anticonvulsant compounds. arjonline.org However, aryl substitution or lengthening of the chain can decrease activity. arjonline.org

Specific Functional Groups: The introduction of an amino group can result in anticonvulsant activity, whereas substitution with mercapto or methyl sulfone groups may lead to a loss of activity or even convulsions. nih.govfrontiersin.org Aldehyde and hydroxy-substituted groups have also been found to confer potent activity. nih.govfrontiersin.org

Lipophilicity: The lipophilic nature of the ring system is believed to be responsible for the anticonvulsant activity. frontiersin.org

For example, 6-(4-chlorophenyl)- tandfonline.comnih.govnih.govtriazolo[3,4-b] tandfonline.comnih.govarjonline.orgthiadiazole (117 ) emerged as a highly promising anticonvulsant candidate with a favorable ED₅₀ value of 23.7 mg/kg. nih.gov

Antioxidant Activity Evaluation and Mechanistic Basis

Several thiadiazole derivatives have been shown to possess significant antioxidant properties. nih.govresearchgate.net The primary mechanism behind their antioxidant activity is believed to be their capacity to act as hydrogen or electron donors, thereby scavenging free radicals. saudijournals.com

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized and tested for their antioxidant activity. researchgate.netsaudijournals.com Compounds TZD 5 and TZD 3 exhibited promising antioxidant activity with IC₅₀ values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant ascorbic acid (IC₅₀ = 29.2 µM). researchgate.netsaudijournals.com Another study on 1,3,4-thiadiazoldiazenylacrylonitrile derivatives found that compounds 12–16 were the most potent antioxidants compared to ascorbic acid. tandfonline.com

Table 2: Antioxidant Activity of Selected Thiadiazole Derivatives (DPPH Assay)

| Compound | IC₅₀ (µM) |

|---|---|

| TZD 5 | 27.50 researchgate.netsaudijournals.com |

| TZD 3 | 28.00 researchgate.netsaudijournals.com |

| Ascorbic Acid (Standard) | 29.2 researchgate.netsaudijournals.com |

| Compounds 12-16 | Most potent compared to ascorbic acid tandfonline.com |

Exploration of Other Biological Potentials

Thiadiazole derivatives have demonstrated notable anti-inflammatory properties, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for many of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

For instance, a novel thiadiazole derivative, BuTD-COOH , was synthesized and shown to have anti-inflammatory effects. dntb.gov.ua In a study of thiazole derivatives as COX inhibitors, compound 6a was identified as a non-selective COX-1/COX-2 inhibitor, while 6b was a selective COX-2 inhibitor with an IC₅₀ of 11.65 µM. nih.gov Another study on new thiazole carboxamide derivatives identified compound 2b as a potent inhibitor of both COX-1 (IC₅₀ = 0.239 µM) and COX-2 (IC₅₀ = 0.191 µM). acs.org

Table 3: Anti-inflammatory Activity of Selected Thiazole/Thiadiazole Derivatives (COX Inhibition)

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 6b | COX-2 | 11.65 nih.gov |

| 2b | COX-1 | 0.239 acs.org |

| 2b | COX-2 | 0.191 acs.org |

| 2j | COX-2 | 0.957 acs.org |

Antiviral Activity

There is no available scientific literature detailing the investigation of "2-Isopropyl-5-methoxy-1,3,4-thiadiazole" for antiviral activity. While the broader class of 1,3,4-thiadiazole derivatives has been explored for potential antiviral effects against various viruses, specific studies on the isopropyl and methoxy substituted compound have not been published.

Antiparasitic Activity

No studies have been identified that evaluate the antiparasitic properties of "this compound". Research into 1,3,4-thiadiazole scaffolds has shown promise against certain parasites, but this activity has not been specifically tested or reported for "this compound".

Antidepressant Activity

There is a lack of published research on the antidepressant potential of "this compound". Although various derivatives of the 1,3,4-thiadiazole nucleus have been synthesized and assessed for their effects on the central nervous system, including potential antidepressant actions, data specific to "this compound" is not present in the current body of scientific evidence.

Agrochemical and Material Science Applications

Development as Agrochemicals

The 1,3,4-thiadiazole (B1197879) ring is a versatile structural motif that has been extensively investigated for its agrochemical potential. Derivatives of this heterocycle have demonstrated efficacy as fungicides, herbicides, and plant growth regulators. The presence of both sulfur and nitrogen atoms in the ring system contributes to its diverse biological activities and allows for a wide range of structural modifications to fine-tune its properties.

Structure-Activity Relationships for Agrochemical Efficacy

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring. For agrochemical applications, the substituents at the 2- and 5-positions are particularly crucial in determining the potency and spectrum of activity.

In the case of 2-isopropyl-5-methoxy-1,3,4-thiadiazole , the isopropyl group at the 2-position and the methoxy (B1213986) group at the 5-position would be key determinants of its agrochemical profile. The isopropyl group, being a small, branched alkyl group, can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate the cell membranes of target organisms. The methoxy group is a strong electron-donating group that can modulate the electronic properties of the thiadiazole ring and potentially interact with specific biological targets.

Research on other 1,3,4-thiadiazole derivatives has provided insights into structure-activity relationships (SAR). For instance, in the development of fungicides, the introduction of different alkyl and aryl substituents has been shown to significantly impact their antifungal spectrum. Similarly, for herbicides, the nature of the substituent at the 5-position of the thiadiazole ring has been found to be critical for activity.

Table 1: Structure-Activity Relationship Trends in 1,3,4-Thiadiazole Derivatives for Agrochemical Applications

| Position of Substitution | Substituent Type | General Effect on Agrochemical Activity |

| 2-position | Alkyl groups (e.g., isopropyl) | Influences lipophilicity and membrane permeability. |

| Aryl groups | Can enhance binding to target enzymes. | |

| 5-position | Alkoxy groups (e.g., methoxy) | Modulates electronic properties and target interaction. |

| Halogenated phenyl groups | Often increases herbicidal or fungicidal potency. | |

| Amino or substituted amino groups | Can impart systemic properties in plants. |

Mechanistic Studies of Action in Agricultural Systems

The mechanisms of action for 1,3,4-thiadiazole-based agrochemicals are diverse and depend on the specific derivative and the target organism.

As fungicides , some 1,3,4-thiadiazole derivatives have been found to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupts the mitochondrial electron transport chain and leads to fungal cell death. Others have been shown to interfere with cell wall biosynthesis, causing structural instability and lysis of the fungal hyphae.

In the context of herbicides , a known mechanism of action for certain 1,3,4-thiadiazole compounds is the inhibition of photosynthesis. These compounds can interrupt the electron flow in photosystem II, leading to a halt in carbon dioxide fixation and the production of energy, ultimately causing the death of the weed.

As plant growth regulators , 1,3,4-thiadiazole derivatives can influence various physiological processes in plants, such as seed germination, root development, and flowering. The exact mechanisms are often complex and can involve the modulation of endogenous plant hormone levels or signaling pathways.

Applications in Materials Chemistry

While the primary focus of research on 1,3,4-thiadiazole derivatives has been in the life sciences, their unique electronic and structural properties also make them candidates for applications in materials chemistry. The electron-deficient nature of the 1,3,4-thiadiazole ring, combined with its thermal and chemical stability, are advantageous for the development of advanced materials.

Exploration of Optical and Electronic Properties for Advanced Materials

The 1,3,4-thiadiazole ring system is known to possess interesting optical and electronic properties. The presence of heteroatoms and a conjugated π-system can lead to fluorescence and other photophysical behaviors. By attaching different functional groups to the thiadiazole core, it is possible to tune these properties for specific applications.

For example, derivatives of 1,3,4-thiadiazole have been investigated for their potential use as organic light-emitting diodes (OLEDs), fluorescent probes for sensing applications, and as components in nonlinear optical materials. The introduction of substituents like the isopropyl and methoxy groups in This compound would be expected to modify its electronic structure and, consequently, its optical properties.

Table 2: Potential Applications of 1,3,4-Thiadiazole Derivatives in Materials Chemistry Based on their Properties

| Property | Potential Application | Role of 1,3,4-Thiadiazole Core |

| Fluorescence | Organic Light-Emitting Diodes (OLEDs), Fluorescent Sensors | Acts as the core fluorophore. |

| Electron-Deficient Nature | Electron Transport Materials in Organic Electronics | Facilitates the transport of electrons. |

| Thermal Stability | High-Performance Polymers | Provides a stable building block for the polymer backbone. |

Coordination Chemistry and Metal Complex Formation

The nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring are potential coordination sites for metal ions. This ability to act as a ligand allows for the formation of a wide variety of metal complexes with interesting structural and functional properties.

The coordination chemistry of 1,3,4-thiadiazole derivatives has been explored for applications in catalysis, sensing, and the development of new materials with specific magnetic or optical properties. The nature of the substituents on the thiadiazole ring can influence the coordinating ability of the ligand and the properties of the resulting metal complex. The isopropyl and methoxy groups of This compound could sterically and electronically influence the formation and stability of such metal complexes.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2-Isopropyl-5-methoxy-1,3,4-thiadiazole Analogues with Enhanced Specificity

The future development of this compound hinges on the rational design and synthesis of next-generation analogues with superior specificity and potency. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to elucidate how modifications to the core structure influence biological activity.

Key strategies will involve:

Modification of Substituents: Systematic alteration of the isopropyl group at the C2 position and the methoxy (B1213986) group at the C5 position will be crucial. Introducing a variety of alkyl, aryl, and heterocyclic moieties can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets. nih.govnih.gov The efficacy of thiadiazole compounds is often influenced by the specific substituents on the aromatic ring and the amino group. nih.gov

Bioisosteric Replacement: The 1,3,4-thiadiazole (B1197879) ring itself is considered a bioisostere of the pyrimidine (B1678525) nucleus, which is a key component of nucleobases. mdpi.com This similarity is thought to contribute to its ability to interfere with DNA synthesis in cancer and microbial cells. mdpi.com Future synthesis could explore replacing the thiadiazole core with other five-membered heterocycles like oxadiazoles (B1248032) or triazoles to investigate the impact on activity and selectivity. nih.gov

Hybrid Molecule Approach: A promising strategy involves a "hybridization approach," which combines two or more pharmacophores into a single molecule. nih.govmdpi.com This can lead to new derivatives with synergistic biological activities, potentially overcoming drug-resistance mechanisms and reducing side effects. mdpi.com For instance, tethering the this compound scaffold to other known bioactive moieties such as indoles or pyridines could generate novel compounds with enhanced or dual-action therapeutic profiles. nih.gov

Synthetic methodologies will continue to evolve, with a focus on green chemistry principles to ensure efficient and environmentally friendly production of these novel analogues. acs.org

Advanced Computational Modeling for Predictive Activity and Selectivity

To accelerate the drug discovery process and reduce reliance on costly and time-consuming laboratory screening, advanced computational modeling will be indispensable. In silico techniques offer powerful tools to predict the biological activity and selectivity of novel this compound analogues before their synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can develop predictive models that correlate the structural features of thiadiazole derivatives with their biological activity. researchgate.netnih.gov These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance potency, guiding the design of more effective compounds. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (the thiadiazole analogue) to the active site of a target protein. nih.govmdpi.com By predicting the binding affinity and interaction modes, docking studies can identify promising candidates and elucidate the molecular basis of their activity. mdpi.comnih.gov For example, docking can reveal key hydrogen bonds or hydrophobic interactions between the thiadiazole moiety and amino acid residues in the target's binding pocket, which are crucial for affinity and selectivity. nih.govmdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This early assessment of pharmacokinetic profiles helps to prioritize candidates with favorable drug-like properties for further development. researchgate.net

The following table summarizes computational methods and their applications in the study of thiadiazole derivatives.

| Computational Method | Application | Predicted Parameters | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D structure | pIC50, Steric/Electrostatic/Hydrophobic field effects | researchgate.netnih.gov |

| Molecular Docking | Simulates binding of a molecule to a target protein | Binding affinity (kcal/mol), Binding interactions (e.g., H-bonds) | nih.govmdpi.commdpi.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time | Stability of ligand-protein complex, Conformational changes | nih.govmdpi.com |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the mechanism of action of this compound and its analogues, a systems-level approach is necessary. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to the compound.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with a thiadiazole derivative to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.gov This can reveal the drug's direct targets and downstream signaling pathways affected, offering valuable insights into its mechanism of action and potential off-target effects. nih.govfrontiersin.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analysis can identify changes in metabolic pathways following drug treatment. frontiersin.org For example, it can reveal if a compound disrupts energy metabolism or lipid synthesis in a cancer cell or pathogen, providing crucial mechanistic clues. frontiersin.org

Combining proteomic and metabolomic data allows for the construction of detailed molecular networks that illustrate how the compound perturbs cellular function. frontiersin.org This integrated approach is a powerful tool for understanding the mechanisms of drug action and identifying biomarkers for predicting treatment response. mdpi.com

Development of Novel Analytical Techniques for Characterization of Thiadiazole Compounds in Complex Systems

The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices like blood, urine, and tissues is critical for pharmacokinetic and biodistribution studies. nih.gov Future research must focus on developing and validating robust and sensitive analytical methods.

While standard techniques like High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) or mass spectrometry (MS) detectors are commonly used, there is a need for more advanced methods. mdpi.comresearchgate.net Future directions include:

High-Resolution Mass Spectrometry (HRMS): Provides superior mass accuracy and resolution, enabling more confident identification and structural elucidation of metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): This remains a cornerstone for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.gov

Novel Sample Preparation Techniques: Developing more efficient extraction and clean-up methods to remove interfering substances from complex matrices, thereby improving the accuracy and precision of the analysis. mdpi.com

The structural characterization of synthesized thiadiazole derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry, to confirm their molecular integrity. wisdomlib.orgnih.govresearchgate.net

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. nih.gov Exploring the synergistic effects of this compound with other bioactive compounds represents a highly promising translational perspective.

A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can lead to:

Enhanced Efficacy: Achieving a better therapeutic outcome at lower doses.

Reduced Toxicity: Lowering the dose of one or both drugs can minimize side effects. nih.gov

Overcoming Drug Resistance: Combining drugs with different mechanisms of action can be effective against resistant pathogens or cancer cells. mdpi.com

Future research should systematically screen for synergistic combinations of this compound analogues with existing drugs across various therapeutic areas.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-Isopropyl-5-methoxy-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves cyclization of thiosemicarbazides or substitution reactions. For example:

- Phosphoric acid-mediated cyclization : High yields (e.g., 2-benzamido-5-phenyl-1,3,4-thiadiazole from 1,4-dibenzoylthiosemicarbazide) via smooth dehydration .

- Multi-step synthesis : (1) Preparation of 5-amino-2-thiol-1,3,4-thiadiazole using carbon disulfide in ethanol; (2) Substitution of the thiol group (R1); (3) Amide formation with carboxylic acids (R2) .

- POCl3-assisted reflux : Used to activate carbonyl groups, as in synthesizing 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine at 90°C for 3 hours .

Key Factors : Temperature (higher temps favor product formation ), solvent polarity, and catalyst choice (e.g., POCl3 enhances electrophilicity ).

How are synthesized thiadiazole derivatives characterized to confirm their structure?

Methodological Answer:

Post-synthesis characterization employs:

- Spectroscopic techniques :

- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages .

- X-ray crystallography : Resolves crystal packing and planar structures (e.g., triazolothiadiazole systems with dihedral angles up to 74.34° ).

Example : 11 novel compounds in were validated via these methods .

What biological activities have been reported for this compound derivatives?

Methodological Answer:

- Anticancer activity : FABT (a 2-amino-thiadiazole derivative) inhibits ERK pathways in A549 lung carcinoma cells, inducing G0/G1 cell cycle arrest via p21 upregulation .

- Antimicrobial/antifungal : Triazolo-thiadiazole hybrids show activity through enzyme inhibition (e.g., bacterial cysteine targets) .

- Neuroprotection : FABT also exhibits neuroprotective effects in prior studies .

Mechanistic studies : Western blotting and flow cytometry are used to assess protein expression and cell cycle phases .

Advanced Research Questions

How can computational methods like DFT and MP2 elucidate the formation mechanism of thiadiazole derivatives?

Methodological Answer:

- Quantum chemistry studies : DFT and MP2 with 6-311+G(2d2p) basis sets model reaction pathways. For 2-amino-5-methyl-1,3,4-thiadiazole:

What thermodynamic studies have been conducted on thiadiazole stability, and what structural factors influence stability?

Methodological Answer:

- Techniques : Combustion calorimetry, microcalorimetry, and computational calculations determine enthalpies of formation .

- Findings :

- Alkyl substituents (methyl, ethyl) increase stability compared to unsubstituted derivatives due to enhanced hyperconjugation .

- Correlation : Larger substituents reduce ring strain, improving thermodynamic stability .

Example : 2-Amino-5-ethyl-thiadiazole is more stable than 2-amino-5-methyl-thiadiazole .

How do substituents on the thiadiazole ring affect fluorescence properties and applications in materials science?

Methodological Answer:

- Conjugation effects : Styryl groups (e.g., MPST, HPST) red-shift fluorescence emission (390–550 nm vs. 360–500 nm for phenyl derivatives) due to extended π-conjugation .

- Applications : MPST/HPST derivatives are superior blue-light emitters for OLEDs compared to MPPT/HPPT .

Methodology : Fluorescence excitation/emission spectra quantify shifts; computational modeling predicts electronic transitions .

What methodologies assess corrosion inhibition efficiency of thiadiazoles, and how do adsorption isotherms provide mechanistic insight?

Methodological Answer:

In anticancer research, how is the molecular mechanism of thiadiazole-induced cell cycle arrest investigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.